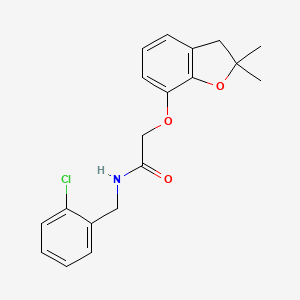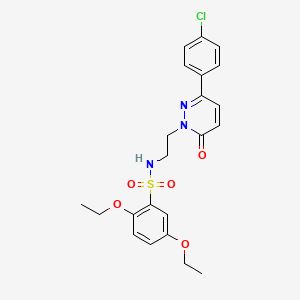
N-(2-chlorobenzyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-Chlorophenyl)methyl]-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a complex structure that includes a chlorophenyl group, a benzofuran moiety, and an acetamide linkage, making it an interesting subject for chemical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Chlorophenyl)methyl]-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide typically involves multiple steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Chlorophenyl Methylation: The chlorophenyl group is introduced via a Friedel-Crafts alkylation reaction, where a chlorobenzene derivative reacts with a methylating agent in the presence of a Lewis acid catalyst.
Acetamide Formation: The final step involves the coupling of the benzofuran and chlorophenyl intermediates with an acetamide group, typically through an amide bond formation reaction using reagents like carbodiimides or acyl chlorides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and continuous flow systems to handle increased volumes.
Purification Techniques: Employing crystallization, distillation, and chromatography to isolate the desired product.
Quality Control: Implementing rigorous analytical methods such as HPLC, NMR, and mass spectrometry to ensure product consistency.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(2-Chlorophenyl)methyl]-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert certain functional groups to their corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, amines.
Substitution Products: Amino derivatives, thioethers.
Wissenschaftliche Forschungsanwendungen
N-[(2-Chlorophenyl)methyl]-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N-[(2-Chlorophenyl)methyl]-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially affecting processes like cell signaling, metabolism, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[(2-Chlorophenyl)methyl]-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide: shares structural similarities with other benzofuran derivatives and chlorophenyl compounds.
Uniqueness
Structural Features: The combination of a benzofuran moiety with a chlorophenyl group and an acetamide linkage is unique, providing distinct chemical and biological properties.
Applications: Its specific structure allows for unique interactions with biological targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C19H20ClNO3 |
|---|---|
Molekulargewicht |
345.8 g/mol |
IUPAC-Name |
N-[(2-chlorophenyl)methyl]-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide |
InChI |
InChI=1S/C19H20ClNO3/c1-19(2)10-13-7-5-9-16(18(13)24-19)23-12-17(22)21-11-14-6-3-4-8-15(14)20/h3-9H,10-12H2,1-2H3,(H,21,22) |
InChI-Schlüssel |
VUNAMABXEKEDAF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCC3=CC=CC=C3Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{2-[(2,3-dichlorophenyl)amino]-2-oxoethoxy}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B11275345.png)
![2-{[6-(5-Methyl-2-propanamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-phenylpropanamide](/img/structure/B11275348.png)
![Ethyl 3-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-2-carboxylate](/img/structure/B11275349.png)
![2-[(5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B11275361.png)
![N-(2,4-Dimethylphenyl)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}propanamide](/img/structure/B11275366.png)
![N-(4-chlorobenzyl)-5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11275371.png)
![N-(2-{5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)-N-methylthiophene-2-carboxamide](/img/structure/B11275381.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B11275391.png)
![2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B11275396.png)
![N-cyclopropyl-2-[4-(1-{[(4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]acetamide](/img/structure/B11275405.png)
![1-(4-Fluorophenyl)-3-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)urea](/img/structure/B11275406.png)
![15-[(4-fluorophenyl)methylsulfanyl]-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene](/img/structure/B11275407.png)
![N-[3-(6-Methanesulfonylpyridazin-3-YL)phenyl]propane-1-sulfonamide](/img/structure/B11275410.png)

